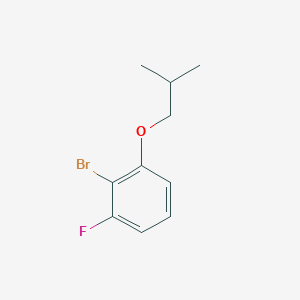

2-Bromo-1-fluoro-3-isobutoxybenzene

Description

2-Bromo-1-fluoro-3-isobutoxybenzene (C₁₀H₁₂BrFO) is a halogenated aromatic ether featuring bromine (position 2), fluorine (position 1), and an isobutoxy group (position 3) on a benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its electron-donating ether group and halogen substituents enable tailored reactivity . Limited direct data on this compound are available in the provided evidence, but its structural analogs offer insights into its properties and applications.

Properties

IUPAC Name |

2-bromo-1-fluoro-3-(2-methylpropoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-7(2)6-13-9-5-3-4-8(12)10(9)11/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCBXVZCHKUHRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C(=CC=C1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-fluoro-3-isobutoxybenzene typically involves the following steps:

Fluorination: The addition of a fluorine atom to the benzene ring.

Isobutoxylation: The attachment of an isobutoxy group to the benzene ring.

Industrial Production Methods: Industrial production methods often utilize efficient catalytic processes to achieve high yields. For example, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds in the presence of palladium catalysts . This method is known for its mild reaction conditions and high functional group tolerance.

Types of Reactions:

Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles to form substituted products.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions:

Bromination: Bromine or bromine-containing reagents.

Fluorination: Fluorine gas or fluorine-containing reagents.

Isobutoxylation: Isobutyl alcohol in the presence of a suitable catalyst.

Major Products:

- Substituted benzene derivatives with various functional groups depending on the reagents used.

Scientific Research Applications

2-Bromo-1-fluoro-3-isobutoxybenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science:

Pharmaceuticals: May serve as a building block for the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-3-isobutoxybenzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine, fluorine, and isobutoxy groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Research Findings and Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.